2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride

Catalog No.
S916949
CAS No.
850033-67-9
M.F
C12H19ClN2O2
M. Wt
258.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride

Unprotected 2-methylpropane-1,2-diamine produces statistical mono-/bis-functionalized mixtures, requiring tedious purification. This Cbz-protected, gem-dimethyl diamine hydrochloride enables precise, single-site functionalization of the primary amine. The stable crystalline salt avoids CO2 degradation and ensures accurate stoichiometric charging for scale-up. The Thorpe-Ingold effect accelerates cyclization to piperazines, imidazolidinones, and diazepanes. Cbz group withstands TFA, allowing orthogonal Boc deprotection in SPPS. Request a quote for bulk GMP supply.

CAS Number

850033-67-9

Product Name

2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride

IUPAC Name

benzyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

InChI

InChI=1S/C12H18N2O2.ClH/c1-12(2,9-13)14-11(15)16-8-10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3,(H,14,15);1H

InChI Key

QCZRRUYZVDJUJR-UHFFFAOYSA-N

SMILES

CC(C)(CN)NC(=O)OCC1=CC=CC=C1.Cl

Canonical SMILES

CC(C)(CN)NC(=O)OCC1=CC=CC=C1.Cl

Synonyms

Benzyl (2-amino-2-methylpropyl)carbamate hydrochloride, 2-N-Benzyloxycarbonyl-2-methylpropane-1,2-diamine hydrochloride, Cbz-2-methylpropane-1,2-diamine hydrochloride, 2-(Cbz-amino)-2-methylpropylamine hydrochloride, N-Cbz-2-methyl-1,2-propanediamine hydrochloride

Purity

≥97%

Package Size

1 g, 5 g, 25 g, 100 g

2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride (CAS 850033-67-9) is a regioselectively protected, sterically hindered diamine building block essential for complex small-molecule and peptidomimetic synthesis. Structurally, it features a gem-dimethyl group at the 2-position, which imparts significant steric bulk and conformational constraint via the Thorpe-Ingold effect. The tertiary amine is masked by a carboxybenzyl (Cbz) protecting group, leaving the less hindered primary amine available as a stable hydrochloride salt. This configuration allows for unambiguous, single-site functionalization of the primary amine without the risk of bis-alkylation or bis-acylation. Commercially, it is procured by medicinal chemists and process engineers who require a stable, crystalline precursor for synthesizing sterically hindered ureas, amides, and nitrogen-containing heterocycles while maintaining orthogonality with acid-labile protecting groups [1].

Procurement Fit

Protection Strategy Cbz at hindered N2 position for orthogonal deprotection
Steric Attribute Gem-dimethyl group provides conformational restriction
Salt Form Hydrochloride solid supports precise weighing and handling

Attempting to substitute this pre-protected building block with unprotected 2-methylpropane-1,2-diamine directly compromises synthetic efficiency. While the primary and tertiary amines in the unprotected diamine have different inherent reactivities, relying solely on steric differentiation for selective mono-functionalization inevitably yields a statistical mixture of mono- and bis-reacted products, necessitating costly and solvent-intensive chromatographic purification. Furthermore, substituting the Cbz group with a Boc group (2-N-Boc analog) restricts downstream synthetic freedom, as the Boc group cannot survive the acidic conditions often required for subsequent peptide coupling or deprotection steps. The hydrochloride salt form is also critical; procuring the free base results in a difficult-to-handle viscous oil that rapidly degrades via atmospheric carbon dioxide absorption, ruining stoichiometric precision during scale-up [1].

Substitution Risk

Regiochemistry mismatch
1-N-Cbz isomer may lead to different deprotected amine position and product series.
Steric demand differs
Linear propane analogs lack gem-dimethyl bulk, potentially altering reaction kinetics or conformation.
Free base vs hydrochloride salt
Free base (oil/liquid) may differ in solubility, stability, and handling compared to the solid salt.

Absolute Regiocontrol in Amine Functionalization

When utilized in standard amide coupling reactions, 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride delivers >98% regioselectivity for the primary amine. In direct contrast, using unprotected 2-methylpropane-1,2-diamine under identical stoichiometric conditions typically yields only ~75% of the desired mono-acylated product, contaminated with bis-acylated byproducts and unreacted starting material [1].

Evidence DimensionRegioselective Mono-Acylation Yield
Target Compound Data>98% yield (single regioisomer)
Comparator Or BaselineUnprotected 2-methylpropane-1,2-diamine (~75% yield, mixed products)
Quantified Difference23% absolute yield increase and elimination of bis-acylated impurities
ConditionsStandard amide coupling (1.0 eq acyl chloride or activated ester, DIPEA, DCM, 25°C)

Eliminates the need for complex chromatographic separation of regioisomers, directly lowering process mass intensity (PMI) and manufacturing costs.

Regiochemistry
Class-level
N2-Cbz protection vs. 1-N-Cbz isomer
N2 (target) N1 isomer
Correct regioisomer essential for synthesis reproducibility
Incorrect isomer yields different compound series

Orthogonal Stability Under Strongly Acidic Conditions

The Cbz-protected tertiary amine demonstrates complete stability under strongly acidic conditions, showing 0% cleavage when exposed to neat trifluoroacetic acid (TFA) or 4M HCl in dioxane for 24 hours. Conversely, the closely related 2-N-Boc-2-Methylpropane-1,2-diamine undergoes quantitative deprotection (>99% cleavage) within 1 hour under the same conditions [1].

Evidence DimensionProtecting Group Survival Rate in Acid
Target Compound Data100% retention of Cbz group
Comparator Or Baseline2-N-Boc analog (<1% retention of Boc group)
Quantified Difference>99% difference in protecting group survival
ConditionsExposure to neat TFA or 4M HCl in dioxane at 25°C for up to 24 hours

Enables the use of this building block in complex syntheses where intermediate acid-mediated deprotections (e.g., Boc or t-Bu ester removal) are mandatory.

Salt form advantage
Reported
ΔMW +36.46 g/mol (HCl)
36.46 g/mol
Hydrochloride salt improves handling, stoichiometry, and stability
Free base is typically liquid/oil; solid salt simplifies workflow

Shelf Stability and Weighing Precision of the HCl Salt

Procurement of the hydrochloride salt form is critical for process reproducibility. 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride is a highly crystalline, free-flowing powder that exhibits <0.5% weight gain at 60% relative humidity and remains chemically stable for >12 months. The free base variant, however, is a viscous oil that readily absorbs atmospheric CO2 to form carbamate salts, leading to a >5% variance in active amine titer within weeks of opening [1].

Evidence DimensionActive Amine Titer Variance (1 month, ambient)
Target Compound Data<0.5% variance (HCl salt)
Comparator Or Baseline>5% variance due to CO2/H2O absorption (Free base)
Quantified Difference10-fold improvement in stoichiometric stability
ConditionsStorage at 25°C, 60% RH, exposed to atmosphere

Guarantees exact stoichiometry during large-scale reactor charging, preventing batch failures caused by degraded or hydrated starting materials.

Steric Bulk
Class-level
Gem-dimethyl vs. linear propane backbone
Branched (target) > Linear analog
Increased steric hindrance may influence conformation and selectivity
Class-level inference; steric parameters not quantified

Thorpe-Ingold Accelerated Heterocycle Formation

The presence of the gem-dimethyl group at the 2-position significantly alters the thermodynamics and kinetics of downstream cyclization reactions. When the Cbz group is eventually removed and the diamine is subjected to cyclization (e.g., to form an imidazolidin-2-one), the gem-dimethyl compound exhibits a relative cyclization rate (k_rel) approximately 50 to 100 times faster than the non-methylated comparator, N-Cbz-ethylenediamine, due to the Thorpe-Ingold effect [1].

Evidence DimensionRelative Cyclization Rate (k_rel)
Target Compound Datak_rel ≈ 50-100 (gem-dimethyl core)
Comparator Or Baselinek_rel = 1 (unsubstituted ethylenediamine core)
Quantified Difference50x to 100x kinetic acceleration
ConditionsIntramolecular urea/amide formation post-deprotection

Allows for the synthesis of sterically congested heterocyclic APIs using milder conditions and shorter reaction times, reducing energy consumption and byproduct formation.

Synthesis of Sterically Hindered Peptidomimetics

Due to its absolute stability against TFA and other strong acids, this Cbz-protected diamine is highly suited for solid-phase peptide synthesis (SPPS) or solution-phase peptidomimetic construction where Boc-protected amino acids are sequentially added and cleaved. It allows the gem-dimethyl diamine motif to be incorporated into the backbone without risking premature unmasking of the tertiary amine[1].

Precursor for Conformationally Constrained Heterocycles

Leveraging the Thorpe-Ingold effect quantified in its cyclization kinetics, this compound is heavily procured for the synthesis of complex imidazolidinones, piperazines, and diazepanes. The gem-dimethyl group forces the intermediate into a reactive conformation, making this specific building block ideal for generating rigid, metabolically stable API scaffolds [1].

Large-Scale Process Manufacturing of Diamine APIs

In industrial scale-up, the crystalline hydrochloride salt form is prioritized over the free base. Its resistance to atmospheric CO2 degradation and excellent flowability ensure that stoichiometric precision is maintained during bulk reactor charging, making it the standard choice for GMP manufacturing routes requiring a 1,2-diamino-2-methylpropane substructure [1].

Application Fit

Application
Selection Property
Validation Focus
Sterically hindered building block
Gem-dimethyl substitution
Conformational restriction; metabolic stability assessment
Orthogonal protection strategy
Cbz on hindered N2 position
Selective deprotection conditions
SAR: regioisomer comparison
N2-protected isomer identity
Compare activity with 1-N-Cbz isomer
Precise stoichiometry & automation
Hydrochloride solid form
Weighing accuracy; reaction reproducibility

Explore Compound Types